Oleanolic Acid (Caryophyllin)

説明

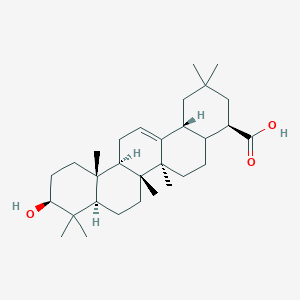

Oleanolic acid (C₃₀H₄₈O₃), also known as caryophyllin, is a pentacyclic triterpenoid widely distributed in plants such as Ligustrum lucidum, Clematis armandii, and Salvia officinalis . It is recognized for its hepatoprotective, anti-inflammatory, and antitumor properties . In China, oleanolic acid is an approved drug for treating liver disorders, supported by its low toxicity and broad therapeutic index . Its molecular structure features a hydroxyl group at the C-3 position and a carboxyl group at C-28, with a double bond at C-12 .

特性

IUPAC Name |

(4R,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-26(2)16-19-18(20(17-26)25(32)33)10-14-29(6)21(19)8-9-23-28(5)13-12-24(31)27(3,4)22(28)11-15-30(23,29)7/h8,18-20,22-24,31H,9-17H2,1-7H3,(H,32,33)/t18?,19-,20-,22+,23-,24+,28+,29-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWMBRPPHGNFDX-HPPBOAITSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C(CCC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CCC5[C@H]4CC(C[C@H]5C(=O)O)(C)C)C)C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Solvent-Based Extraction

Solvent selection is pivotal for efficient oleanolic acid recovery. Hydrophilic organic solvents, such as ethanol and methanol, are preferred due to their ability to penetrate plant matrices and solubilize triterpenoids. Patent US6740778B2 highlights the use of ethanol-water mixtures (70–90% v/v) at elevated temperatures () to enhance extraction efficiency. This method achieves a crude extract yield of 12–15% from olive pomace, with oleanolic acid constituting 40–50% of the total triterpenoids.

In contrast, US6700014B2 emphasizes non-halogenated polar solvents like ethanol or isopropanol for grape pomace extraction. A 24-hour reflux with 95% ethanol at yields a crude extract containing 70–80% oleanolic acid, though co-extraction of tannins and polyphenols necessitates subsequent purification.

Table 1: Solvent Extraction Parameters and Outcomes

Hydrothermal Extraction

High-temperature water extraction () under pressure has emerged as a green alternative. This method disrupts plant cell walls, releasing bound triterpenoids without organic solvents. Pilot-scale studies report a 10% yield from olive leaves, though purity remains lower (30–35%) compared to solvent-based methods.

Concentration and Purification Techniques

Liquid-Liquid Partition

Crude extracts are often subjected to liquid-liquid partitioning using water-ethyl acetate or water-chloroform systems. For olive-derived extracts, partitioning with ethyl acetate removes hydrophilic impurities, increasing oleanolic acid concentration to 60–70%. Grape pomace extracts benefit from chloroform-water partitioning, which reduces tannin content by 40%.

Recrystallization

Recrystallization from ethanol or methanol is a cornerstone of purification. US6700014B2 details a two-step recrystallization process: initial precipitation by cooling the ethanolic extract to , followed by redissolution in warm ethanol () and gradual cooling. This raises purity from 70% to 95%, with a recovery rate of 85%.

Chromatographic Purification

Reversed-phase chromatography using C18 columns achieves pharmaceutical-grade purity (). Patent US6740778B2 employs a methanol-water gradient (70–100% methanol) to elute oleanolic acid, yielding 98.5% purity with a 75% recovery rate. Preparative HPLC further refines the product, albeit at higher operational costs.

Industrial-Scale Production Considerations

Economic Viability

The cost of oleanolic acid production is heavily influenced by solvent recovery and energy consumption. Ethanol-based processes are economically favorable, with a production cost of $120–$150 per gram at 95% purity. In contrast, chromatographic methods escalate costs to $300–$400 per gram but are indispensable for high-purity requirements.

Sustainability

Utilizing olive oil byproducts reduces waste and capitalizes on existing supply chains. A typical olive mill processing 1,000 tons of fruit annually can yield 200 kg of oleanolic acid, valorizing 95% of waste streams.

Comparative Analysis of Preparation Methods

Table 2: Method Efficacy and Limitations

| Method | Purity (%) | Yield (%) | Cost (USD/g) | Environmental Impact |

|---|---|---|---|---|

| Ethanol Extraction | 95 | 85 | 120–150 | Moderate (solvent) |

| Hydrothermal | 35 | 10 | 90–110 | Low |

| Chromatography | 98.5 | 75 | 300–400 | High (energy) |

Recent Advances and Innovations

Microwave-assisted extraction (MAE) has reduced processing times from 24 hours to 45 minutes while maintaining yields of 12–14% . Enzyme-assisted methods using cellulase and pectinase improve extraction efficiency by 20%, though enzyme costs remain prohibitive for large-scale adoption.

化学反応の分析

Types of Reactions: Oleanolic acid undergoes various chemical reactions, including:

Oxidation: Oleanolic acid can be oxidized to produce derivatives with enhanced biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products: The major products formed from these reactions include various oleanolic acid derivatives with potential therapeutic applications .

科学的研究の応用

Pharmacological Applications

1.1 Anti-Diabetic Effects

Oleanolic acid has been shown to enhance insulin sensitivity and improve glycemic control. A study indicated that OA administration could preserve pancreatic β-cell function and protect against complications associated with diabetes. This effect is attributed to its ability to modulate glucose metabolism and lipid profiles, making it a candidate for managing metabolic syndrome .

1.2 Gastroprotective Properties

Research demonstrates that OA exhibits gastroprotective effects by reducing gastric acid secretion and promoting mucus production. In animal models, OA significantly decreased the injured area in ethanol/HCl-induced gastric ulcers, suggesting its potential as a therapeutic agent for gastrointestinal disorders .

1.3 Anti-Cancer Activities

OA has shown promise as an anti-cancer agent in various studies. It inhibits tumor growth and induces apoptosis in cancer cells, including liver and breast cancer cell lines. For instance, OA treatment resulted in reduced proliferation of HepG2 liver cancer cells, indicating its potential role in cancer therapy .

Bioavailability and Delivery Mechanisms

2.1 Enhanced Bioavailability

The bioavailability of oleanolic acid is a crucial factor influencing its therapeutic efficacy. Recent studies suggest that dissolving OA in functional oils, such as olive oil, significantly enhances its absorption and systemic transport in humans. A randomized controlled trial demonstrated that participants consuming OA-enriched olive oil achieved higher serum concentrations compared to those consuming standard olive oil .

2.2 Transdermal Delivery Systems

Oleanolic acid can also be utilized in transdermal delivery systems. Research indicates that combining OA with natural absorption enhancers like beta-caryophyllene can improve skin permeability for topical formulations, enhancing the efficacy of cosmetic and pharmaceutical products .

Summary of Biological Activities

Case Studies

4.1 Clinical Trials on Diabetes Management

A clinical trial involving diabetic patients showed that OA supplementation led to significant improvements in fasting blood glucose levels and HbA1c over a 12-week period, highlighting its potential as a complementary therapy for diabetes management.

4.2 Gastroprotective Effects in Animal Models

In experiments with rats subjected to ethanol-induced gastric ulcers, administration of OA resulted in a marked reduction in ulcer area compared to control groups, indicating its protective role against gastric mucosal injury .

作用機序

Oleanolic acid exerts its effects through multiple mechanisms:

Molecular Targets: It interacts with various molecular targets, including enzymes and receptors involved in inflammation and oxidative stress.

Pathways Involved: Oleanolic acid modulates pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.

類似化合物との比較

Oleanolic Acid vs. Ursolic Acid

Structural Differences :

- Ursolic acid is an isomer of oleanolic acid, differing in the position of the methyl group (oleanolic acid: C-20 methyl on ring E; ursolic acid: C-19 methyl on ring D) . Pharmacological Properties:

- Both exhibit hepatoprotective, anti-inflammatory, and anticancer activities . However, ursolic acid demonstrates stronger antimicrobial activity (MIC = 4 µg/mL against vancomycin-resistant enterococci vs. 8 µg/mL for oleanolic acid) .

- Molecular docking studies reveal distinct binding preferences: oleanolic acid stabilizes the extended-open conformation of the αM-I domain, while ursolic acid may favor alternative conformations . Extraction Efficiency:

- Microwave-assisted extraction yields peak at 20 minutes for both compounds, but ursolic acid degrades faster under prolonged conditions .

Oleanolic Acid vs. Maslinic Acid and Corosolic Acid

- Maslinic acid (2α-hydroxy-oleanolic acid) and corosolic acid (2α-hydroxy-ursolic acid) are hydroxylated derivatives .

- While maslinic acid shares oleanolic acid’s TGR5 receptor activation (EC₅₀ = 2.25 µM), the impact of the 2α-hydroxy group on potency remains uncharacterized .

Oleanolic Acid vs. Betulinic Acid and Betulin

- Betulinic acid (lupane-type triterpenoid) and betulin (its alcohol derivative) show antimicrobial activity but are less potent against vancomycin-resistant enterococci compared to oleanolic acid .

Comparative Data Tables

Table 1: Structural and Functional Comparison of Oleanolic Acid and Analogues

*VRE: Vancomycin-resistant enterococci

Table 2: Extraction Methods and Yields

| Plant Source | Method | Oleanolic Acid Yield | Ursolic Acid Yield | Reference |

|---|---|---|---|---|

| Clematis armandii | HPLC | 0.12–0.15% | N/A | |

| Ligustrum lucidum | Microwave-assisted HPLC/MS | 0.21% | 0.18% |

Key Research Findings

- Anticancer Mechanisms: Oleanolic acid induces autophagy in lung cancer cells by upregulating miR-122 and downregulating CCNG1/MEF2D . Ursolic acid, however, exhibits stronger pro-apoptotic effects in prostate cancer models .

- Synergistic Effects: Oleanolic acid derivatives (e.g., acetylated dimers) show enhanced cytotoxicity when structural modifications increase lipophilicity and membrane permeability .

Q & A

Q. What are the primary methods for extracting and characterizing oleanolic acid from plant sources?

Oleanolic acid is typically extracted via solvent-based methods (e.g., ethanol, chloroform) followed by chromatographic purification (HPLC, TLC). Characterization involves spectroscopic techniques (NMR, MS) and crystallography to confirm its pentacyclic triterpenoid structure . Challenges include variability in plant sources, necessitating standardization using validated protocols for reproducibility .

Q. How can researchers address the low aqueous solubility of oleanolic acid in experimental designs?

Solubility enhancement strategies include:

- Nano-formulations : Lipid-based nanocarriers (e.g., NLCs) optimized via central composite design, with variables like oleic acid concentration and encapsulation efficiency .

- Chemical derivatization : Synthesis of water-soluble derivatives (e.g., glycosides) to improve bioavailability .

- Co-solvents : Use of ethanol or polysorbates in in vitro assays, with strict controls to avoid cytotoxicity .

Q. Which in vitro assays are most reliable for assessing oleanolic acid’s anti-tumor activity?

- Proliferation : CCK-8 assay with dose-response curves (e.g., 10–100 µM over 12–48 hours) .

- Invasion/Metastasis : Transwell assays with Matrigel, validated via Western blotting for markers like E-cadherin .

- Apoptosis : Flow cytometry with Annexin V/PI staining, coupled with caspase-3/9 activity assays .

Advanced Research Questions

Q. What molecular mechanisms underlie oleanolic acid’s inhibition of cancer progression via the NF-κB/PRL-3 pathway?

Oleanolic acid downregulates NF-κB p65 nuclear translocation, reducing PRL-3 expression (a metastasis promoter) in ovarian cancer SKOV3 cells. Methodological validation includes:

Q. How does oleanolic acid modulate insulin signaling and β-cell function in metabolic syndrome models?

- Insulin secretion : Oleanolic acid enhances glucose-stimulated insulin secretion in pancreatic β-cells via ERK1/2 activation, validated via KCl-induced depolarization assays .

- β-cell survival : AMPK-mediated reduction of oxidative stress, measured via ROS scavenging (DCFH-DA probes) and mitochondrial membrane potential assays . Discrepancies exist in dose-dependent effects, requiring in vivo confirmation using hyperglycemic rodent models .

Q. What experimental strategies improve oleanolic acid production in plant tissue cultures?

- Elicitors : Jasmonic acid or fungal extracts to upregulate triterpenoid biosynthesis genes .

- Bioreactor optimization : Adjusting pH, light cycles, and carbon sources (e.g., sucrose vs. fructose) .

- Hairy root cultures : Agrobacterium rhizogenes-mediated transformation for stable oleanolic acid yields .

Q. How can researchers resolve contradictions in oleanolic acid’s dual pro- and anti-inflammatory roles?

- Context-dependent signaling : In macrophages, oleanolic acid suppresses LPS-induced NF-κB but activates Nrf2 in hepatocytes, measured via luciferase reporter assays .

- Dose optimization : Low doses (≤20 µM) may inhibit COX-2, while high doses (≥50 µM) could paradoxically induce IL-10 via JAK/STAT .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for optimizing oleanolic acid formulations?

- Response Surface Methodology (RSM) : Central composite design to model interactions between variables (e.g., drug load, surfactant ratio) .

- ANOVA : To validate significance of factors like gentiopicrin concentration on encapsulation efficiency .

Q. How should researchers validate oleanolic acid’s antimicrobial mode of action against Listeria monocytogenes?

- Membrane integrity assays : SYTOX Green uptake and ATP leakage measurements .

- Proteomic profiling : LC-MS/MS to identify disrupted pathways (e.g., cell wall synthesis) .

- Resistance monitoring : Serial passage experiments to assess MIC shifts over generations .

Q. What in silico tools predict oleanolic acid’s pharmacokinetics and target interactions?

- ADMET prediction : SwissADME for solubility, CYP450 inhibition .

- Molecular docking : AutoDock Vina to simulate binding to targets like IL-6 or JNK .

Tables for Key Data

Table 1: Optimal NLC Formulation Parameters for Oleanolic Acid

| Variable | Coded Levels | Actual Values |

|---|---|---|

| Oleanolic Acid | -1 to +1 | 5–15 mg |

| Oleic Acid | -1 to +1 | 10–30% w/w |

| Encapsulation Efficiency | 70–90% |

Table 2: Dose-Dependent Effects on SKOV3 Cells

| Concentration (µM) | Proliferation Inhibition (%) | PRL-3 Downregulation (Fold) |

|---|---|---|

| 20 | 35 ± 4 | 1.8 ± 0.3 |

| 40 | 62 ± 6 | 3.2 ± 0.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。